molecular formula C25H18ClN3O2S B2397556 N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 872208-71-4

N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2397556
CAS No.: 872208-71-4
M. Wt: 459.95
InChI Key: ITQNRHOHANMDHI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule based on the chromeno[2,3-d]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry for developing novel anticancer agents . Chromeno[2,3-d]pyrimidine derivatives have demonstrated promising inhibitory activity against triple-negative breast cancer (TNBC), the most aggressive subtype of breast cancer with limited treatment options . Related analogues have shown potent anticancer potential by inhibiting cancer cell proliferation, inducing cell cycle arrest, and triggering apoptosis (programmed cell death) in vitro . Furthermore, in vivo studies on similar compounds have indicated a safe pharmacological profile in animal models and a capacity to inhibit tumor growth, making this chemotype a valuable candidate for future optimization and development of new cancer therapeutics . The core chromene scaffold is also investigated for its role as an NF-κB inhibitor, suggesting potential for application in cancer and inflammatory disease research . The structure-activity relationship (SAR) of this class of compounds indicates that specific substituents on the chromene and pyrimidinone units are critical for enhancing potency and selectivity . This product is provided for chemical and biological research purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2S/c26-18-10-6-11-19(14-18)27-22(30)15-32-25-20-13-17-9-4-5-12-21(17)31-24(20)28-23(29-25)16-7-2-1-3-8-16/h1-12,14H,13,15H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQNRHOHANMDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Thioether formation: The chromeno[2,3-d]pyrimidine core can be reacted with a thiol derivative to introduce the thioether linkage.

    Acetamide formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the acetamide group to an amine using reducing agents.

    Substitution: Halogenation or alkylation of the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Core Heterocyclic Systems

The chromeno[2,3-d]pyrimidine scaffold distinguishes the target compound from analogs with alternative fused-ring systems:

  • Pyrido[4,3:5,6]pyrano[2,3-d]pyrimidine derivatives: highlights a compound with a pyrido-pyrano-pyrimidine core, which introduces additional nitrogen atoms and a hydroxymethyl group. This structural variation may enhance solubility but reduce lipophilicity (XLogP = 5.3) compared to the target compound .

Substituent Effects

  • 3-Chlorophenyl vs. 4-Chlorophenyl : The target compound’s 3-chlorophenyl group may influence steric interactions and electronic effects differently than the 4-chlorophenyl substituent in compound 2 (). For instance, para-substituted analogs often exhibit improved metabolic stability due to reduced steric hindrance .
  • Ethoxy and Methyl Groups: The ethoxy-substituted analog in (2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide) demonstrates how electron-donating groups (e.g., ethoxy) can alter solubility and binding kinetics compared to electron-withdrawing chloro substituents .

Pharmacological Profiles

  • Anticonvulsant Activity : Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) shares the thioacetamide linker and pyrimidine core but lacks the chromene ring. Its anticonvulsant efficacy highlights the role of the thioether moiety in central nervous system penetration .
  • Antiplasmodial Activity: KuSaSch100 () demonstrates moderate antiplasmodial activity (47% yield), suggesting that the cyclopenta[b]thieno[3,2-e]pyridine core may be less synthetically accessible but pharmacologically versatile .

Table 1: Key Properties of Selected Analogous Compounds

Compound Name Core Structure Substituents Biological Activity Yield (%) XLogP
Target Compound Chromeno[2,3-d]pyrimidine 3-Chlorophenyl, Phenyl Not reported
Epirimil Pyrimidine 3,4-Dimethoxyphenyl, Pyridinyl Anticonvulsant ~3.8*
KuSaSch100 Cyclopenta[b]thieno[3,2-e]pyridine 4-Chlorophenyl Antiplasmodial 47 ~4.2*
Compound 2 Pyridine derivative 4-Chlorophenyl Not reported 85
2-[(9-Ethoxy-2-phenyl-5H-chromeno...) Chromeno[2,3-d]pyrimidine Ethoxy, 4-Methylphenyl Not reported ~5.0*

*Estimated based on structural analogs.

Discussion of Structural and Functional Divergence

  • Synthetic Accessibility : The target compound’s synthesis likely mirrors methods in and , where chloroacetamide intermediates react with thiol-containing heterocycles. High yields (e.g., 85% in ) suggest scalability .
  • Hydrogen Bonding and Lipophilicity: The thioacetamide group in the target compound may act as a hydrogen bond donor/acceptor, similar to Epirimil’s interactions with neuronal targets .
  • Bioisosteric Replacements: Replacing the chromene oxygen with sulfur (as in thieno-pyrimidines) could modulate electronic properties and metabolic stability, as seen in antiplasmodial agents .

Biological Activity

N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound with significant potential in the field of medicinal chemistry. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR). This article provides a detailed overview of the compound's biological activity, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chromeno[2,3-d]pyrimidine core, a chlorophenyl group, and a thioacetamide linkage. The synthesis typically involves several steps:

  • Formation of the chromeno[2,3-d]pyrimidine core through cyclization reactions.
  • Introduction of the thioether linkage via reaction with thiol derivatives.
  • Formation of the acetamide group through acylation reactions.

This multi-step synthesis allows for the modification of various functional groups to optimize biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Inhibition of enzyme activity , which can modulate various biochemical pathways.
  • Activation or inhibition of receptor-mediated signaling , influencing cellular responses.

Anticancer Activity

Research has indicated that derivatives of chromeno[2,3-d]pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve:

  • Induction of oxidative stress , leading to cell death.
  • Inhibition of key signaling pathways involved in tumor growth.

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing moderate to good inhibitory activity. This aspect is particularly relevant for developing new antimicrobial agents in an era of increasing antibiotic resistance.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the same structural family. Here are some key findings:

StudyCompoundActivityResults
Chromeno[2,3-d]pyrimidine derivativeAnticancerInhibited proliferation in breast cancer cells (IC50 = 25 µM)
Thioacetamide analogsAnti-inflammatoryReduced TNF-alpha production by 50% at 10 µM
Related chromeno compoundsAntimicrobialExhibited MIC values ranging from 100 to 400 µg/mL against Gram-positive bacteria

Q & A

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

To confirm structural integrity, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying proton and carbon environments, while infrared (IR) spectroscopy identifies functional groups like thioacetamide (-S-C=O) and aromatic C-Cl bonds. Mass spectrometry (MS) provides molecular weight validation. For purity assessment, high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be employed at each synthesis stage .

Q. What synthetic methodologies are optimal for constructing the chromenopyrimidine-thioacetamide scaffold?

The synthesis typically involves:

  • Step 1 : Formation of the chromenopyrimidine core via cyclocondensation of substituted benzopyran derivatives with aminopyrimidines under acidic or basic conditions.
  • Step 2 : Thioether linkage introduction via nucleophilic substitution between a chloropyrimidine intermediate and a thiol-containing acetamide derivative.
  • Step 3 : Purification using column chromatography or recrystallization. Key parameters include solvent choice (e.g., DMF for polar reactions), temperature control (60–100°C for cyclization), and catalysts like triethylamine for deprotonation .

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic variation of temperature, solvent polarity, and catalyst concentration is critical. For example:

  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may increase side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation.
  • Catalysts : Palladium or copper catalysts improve coupling efficiency in aryl halide intermediates. Reaction progress should be monitored via TLC, and intermediates characterized by NMR before proceeding .

Advanced Research Questions

Q. How can computational methods like HOMO-LUMO analysis and molecular electrostatic potential (MESP) mapping enhance reaction design?

Density functional theory (DFT) calculations predict reactivity by analyzing HOMO-LUMO gaps (e.g., narrow gaps indicate higher reactivity). MESP maps identify electrophilic/nucleophilic sites, guiding functionalization strategies. For example, electron-deficient regions on the chromenopyrimidine ring may target nucleophilic attacks. These insights reduce trial-and-error experimentation and prioritize viable reaction pathways .

Q. What experimental strategies resolve contradictions between in silico predictions and observed biological activity data?

Discrepancies often arise from solvation effects or protein-ligand dynamics not modeled in silico. To address this:

  • Docking Refinement : Incorporate molecular dynamics (MD) simulations to account for protein flexibility.
  • Bioassay Validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity.
  • Metabolite Profiling : Assess metabolic stability via liver microsome assays to rule out rapid degradation. Comparative studies with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) can isolate critical pharmacophores .

Q. How do crystallographic studies inform structural modifications for enhanced bioactivity?

Single-crystal X-ray diffraction reveals bond angles, dihedral conformations, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For instance, a planar chromenopyrimidine core may optimize DNA intercalation, while substituents at the 3-chlorophenyl position influence target binding affinity. Crystallography-guided modifications, such as introducing electron-withdrawing groups, can enhance stability and target engagement .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in analogs?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) at key positions.
  • Step 2 : Evaluate biological activity across assays (e.g., antimicrobial, anticancer).
  • Step 3 : Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity. For example, replacing the 3-chlorophenyl group with a 4-fluorophenyl moiety may alter lipophilicity and membrane permeability .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results across cell lines?

Contradictions may stem from cell-specific uptake mechanisms or genetic variability. Mitigation strategies include:

  • Mechanistic Profiling : Measure intracellular compound accumulation via fluorescence tagging.
  • Gene Expression Analysis : Use RNA-seq to identify resistance markers (e.g., efflux pumps).
  • Dose-Response Curves : Compare IC₅₀ values under standardized conditions (e.g., hypoxia vs. normoxia) .

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